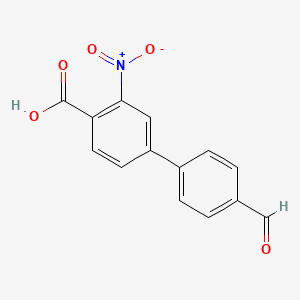

4-(4-Formylphenyl)-2-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-formylphenyl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-8-9-1-3-10(4-2-9)11-5-6-12(14(17)18)13(7-11)15(19)20/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTXRSVCAGZYBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688922 | |

| Record name | 4'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-59-1 | |

| Record name | 4'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Formylphenyl)-2-nitrobenzoic acid

This guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Formylphenyl)-2-nitrobenzoic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough characterization methodologies.

Strategic Approach to Synthesis: The Suzuki-Miyaura Coupling

The creation of the biaryl scaffold of this compound is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds under mild conditions, making it an ideal choice for coupling complex aromatic systems.[1]

The logical disconnection for the synthesis of our target molecule points to two key building blocks: 4-bromo-2-nitrobenzoic acid as the aryl halide partner and 4-formylphenylboronic acid as the organoboron reagent. The nitro group on the benzoic acid fragment is a strong electron-withdrawing group, which can influence the reactivity of the aryl halide. Conversely, the formyl group on the phenylboronic acid is also electron-withdrawing, which can sometimes present challenges in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] However, with carefully optimized reaction conditions, this transformation can be achieved with high efficiency.

The general catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details a robust procedure for the synthesis of the target compound via a Suzuki-Miyaura coupling reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 4-Bromo-2-nitrobenzoic acid | 99277-71-1 | 246.01 |

| 4-Formylphenylboronic acid | 456-40-6 | 149.92 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 |

| Water (degassed) | 7732-18-5 | 18.02 |

| Ethyl acetate | 141-78-6 | 88.11 |

| Brine (saturated NaCl solution) | N/A | N/A |

| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 |

| Silica gel (for column chromatography) | 7631-86-9 | 60.08 |

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitrobenzoic acid (1.0 equivalent), 4-formylphenylboronic acid (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents). Subsequently, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Reaction: The reaction mixture is heated to reflux (approximately 80-100 °C) with vigorous stirring.

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aryl halide is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are critical for this purpose.

Figure 3: Logical flow for the characterization of the synthesized compound.

Physical Properties

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₄H₉NO₅ |

| Molecular Weight | 271.23 g/mol |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds.[3][4][5][6][7][8][9]

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 13.0 | br s | 1H | -COOH |

| ~10.1 | s | 1H | -CHO |

| ~8.2 - 7.8 | m | 7H | Aromatic protons |

-

Expert Interpretation: The broad singlet in the downfield region is characteristic of a carboxylic acid proton. The singlet at around 10.1 ppm is indicative of the aldehyde proton. The complex multiplet in the aromatic region will correspond to the seven protons on the two phenyl rings.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | -CHO |

| ~167 | -COOH |

| ~150 - 120 | Aromatic carbons |

-

Expert Interpretation: The carbonyl carbons of the aldehyde and carboxylic acid are expected to appear significantly downfield. The remaining signals in the aromatic region will correspond to the twelve carbons of the biphenyl scaffold.

Infrared (IR) Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~1710 - 1680 | Strong | C=O stretch (carboxylic acid and aldehyde) |

| ~1530 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1600 - 1450 | Medium | C=C stretch (aromatic) |

-

Expert Interpretation: The very broad absorption in the O-H stretching region is a hallmark of a carboxylic acid dimer. The strong carbonyl absorption will likely be a composite of the carboxylic acid and aldehyde C=O stretches. The two strong bands for the nitro group are also highly characteristic.[10]

Mass Spectrometry (MS)

| m/z Value | Interpretation |

| ~271 | [M]⁺ (Molecular ion) or [M-H]⁻ depending on ionization mode |

| ~254 | [M-OH]⁺ |

| ~226 | [M-COOH]⁺ |

-

Expert Interpretation: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the hydroxyl group, the entire carboxylic acid group, or the nitro group.

Applications and Future Directions

This compound and its derivatives are valuable intermediates in the synthesis of a variety of complex organic molecules. The presence of three distinct functional groups—a carboxylic acid, a formyl group, and a nitro group—allows for a wide range of subsequent chemical transformations.

In the context of drug development , this scaffold can be elaborated to generate novel heterocyclic systems or to introduce pharmacophoric features that can interact with biological targets. The biphenyl moiety is a common structural motif in many approved drugs.

In materials science , the rigid biphenyl core and the reactive functional groups make this compound a potential building block for the synthesis of novel polymers, dyes, and other functional materials.

References

-

Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). Retrieved from [Link]

-

Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. (1998). SYNTHESIS, 1998(07), 1029–1032. [Link]

-

PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. Retrieved from [Link]

-

Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts. Retrieved from [Link]

-

MasterOrganicChemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

-

Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Biphenyl-4-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Heller, S. R. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]

-

ChemBK. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 3'-nitro-. Retrieved from [Link]

Sources

- 1. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 5. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. 4'-Nitro-3-biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | C14H10O4 | CID 20099799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Formyl-4-nitrobenzoic acid | 1092931-93-5 [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Formylphenyl)-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, a thorough understanding of a molecule's physicochemical properties is paramount to its successful development into a therapeutic agent.[1][2] These intrinsic characteristics, including solubility, acidity (pKa), and lipophilicity (LogP), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3][4][5] This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(4-Formylphenyl)-2-nitrobenzoic acid, a biphenyl carboxylic acid derivative of significant interest.

Biphenyl carboxylic acid scaffolds are prevalent in a multitude of pharmacologically active compounds, serving as crucial structural motifs in anti-inflammatory, anticancer, and antihypertensive agents.[6][7][8] The rigid biphenyl core provides a defined spatial orientation for interacting with biological targets, while the carboxylic acid functionality offers a key site for hydrogen bonding and salt formation. The subject of this guide, this compound, incorporates an additional aldehyde and a nitro group, functionalities that are expected to significantly modulate its chemical behavior and biological activity. This document will delve into the known and predicted properties of this compound, offer detailed experimental protocols for their determination, and discuss the implications of these properties in a drug development context.

Molecular Structure and Identification

A clear understanding of the molecular architecture is the foundation for interpreting its physicochemical properties.

Caption: Chemical structure and key identifiers of this compound.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, this section presents a combination of data from chemical suppliers and high-quality predicted values, alongside experimental data for structurally related compounds to provide a scientifically grounded estimation of its properties.

| Property | Value | Source/Method | Notes |

| Molecular Formula | C₁₄H₉NO₅ | - | - |

| Molecular Weight | 271.23 g/mol | - | - |

| CAS Number | 1261946-59-1 | [9] | - |

| Melting Point | Not available | - | Expected to be a solid at room temperature, similar to related compounds like 4-nitrobenzoic acid (237-240 °C)[10] and 4-formylbenzoic acid (256 °C).[11] |

| Boiling Point | Not available | - | Likely to decompose before boiling under atmospheric pressure. |

| Aqueous Solubility | Predicted to be low | - | The presence of two aromatic rings suggests low water solubility. However, the carboxylic acid, nitro, and formyl groups can engage in hydrogen bonding, potentially increasing solubility compared to unsubstituted biphenyl. Solubility is expected to be pH-dependent.[12] |

| pKa | Estimated: ~3.0 - 3.5 | Comparison | The pKa of 4-nitrobenzoic acid is approximately 3.44.[13] The additional electron-withdrawing formyl group on the second phenyl ring is expected to further acidify the carboxylic acid proton, likely resulting in a slightly lower pKa. |

| LogP (Octanol-Water Partition Coefficient) | 3.29570 (Predicted) | [9] | This positive value indicates a preference for the lipid phase over the aqueous phase, suggesting the compound is lipophilic. |

| Polar Surface Area (PSA) | 100.19 Ų (Predicted) | [9] | This relatively high PSA, contributed by the nitro, carboxylic acid, and formyl groups, suggests the potential for significant hydrogen bonding interactions. |

The "Why" Behind the Properties: A Deeper Dive

The interplay of the functional groups in this compound dictates its overall physicochemical profile. The biphenyl core provides a hydrophobic and rigid backbone. The carboxylic acid is the primary acidic functional group and a key site for interactions. The nitro group, being strongly electron-withdrawing, significantly influences the acidity of the carboxylic acid and the electron distribution within the aromatic system. The formyl group, also electron-withdrawing, further contributes to the electronic properties and provides an additional site for potential hydrogen bonding.

Experimental Protocols for Physicochemical Property Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following section outlines detailed methodologies for determining the key physicochemical properties of novel compounds like this compound.

Solubility Determination (Thermodynamic Shake-Flask Method)

This method is considered the gold standard for determining the intrinsic solubility of a compound.

Caption: Workflow for thermodynamic solubility determination.

Causality Behind Experimental Choices: The extended equilibration time is crucial to ensure that the solution is truly saturated, reflecting the thermodynamic equilibrium between the solid and dissolved states. The use of a validated analytical method for quantification is essential for accuracy.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant.

Caption: Workflow for pKa determination via potentiometric titration.

Causality Behind Experimental Choices: The use of a co-solvent may be necessary if the compound has low aqueous solubility. The pKa value is determined at the half-equivalence point because at this stage, the concentrations of the acidic and conjugate base forms of the compound are equal, as described by the Henderson-Hasselbalch equation.

LogP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between two immiscible liquids.

Caption: Workflow for LogP determination using the shake-flask method.

Causality Behind Experimental Choices: Pre-saturating the solvents is critical to ensure that the volumes of the two phases do not change during the experiment. Accurate quantification in both phases is essential for a reliable LogP value.

Synthesis of this compound

A potential synthetic pathway could involve the coupling of a suitably protected 2-nitrobenzoic acid derivative with a 4-formylphenylboronic acid derivative.

Conclusion

This compound is a molecule with a rich array of functional groups that contribute to a distinct set of physicochemical properties. While experimental data is currently limited, predictions and comparisons with structurally similar compounds suggest it is a lipophilic, acidic molecule with the potential for significant hydrogen bonding interactions. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its key physicochemical parameters. A thorough understanding of these properties is a critical first step for any researcher or drug development professional considering this compound for further investigation and potential therapeutic applications. The interplay of its structural features will undoubtedly have profound implications for its biological activity, making it a compelling candidate for future research.

References

- Kyte, J. (2003). Structure in Protein Chemistry. Garland Science.

- Di, L., & Kerns, E. H. (2016).

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.

- Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.

- Avdeef, A. (2012).

-

Ataman Kimya. Biphenyl Carboxylic Acid. [Link]

- Jadhav, S. B., & Gaikwad, D. D. (2019). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 12(8), 3795-3810.

- Shaik, A. B., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

-

MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]

-

LookChem. This compound. [Link]

- Leesment, A., et al. Quantifying acidity in heterogeneous systems: biphasic pKa values.

-

PubChem. 4-Formylbenzoic acid. [Link]

-

ResearchGate. Synthesis of 4-formylphenyl 4-nitrobenzenesulfonate. [Link]

-

Solubility of Things. 4-Nitrobenzoic acid. [Link]

-

ResearchGate. List of molecules and experimental pKa values used for Table 2. [Link]

-

Organic Syntheses. p-NITROBENZOIC ACID. [Link]

- Kütt, A., et al. (2018).

-

PubChem. 4-Nitrobenzoic Acid. [Link]

-

Wikipedia. 4-Nitrobenzoic acid. [Link]

-

PubChem. 4-Formylphenyl 4-methoxybenzoate. [Link]

-

PubChem. 2-(4-Formylphenyl)propionic acid. [Link]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. fiveable.me [fiveable.me]

- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound|lookchem [lookchem.com]

- 10. 4-Nitrobenzoic acid CAS#: 62-23-7 [m.chemicalbook.com]

- 11. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

"spectroscopic data (NMR, IR, Mass Spec) of 4-(4-Formylphenyl)-2-nitrobenzoic acid"

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Formylphenyl)-2-nitrobenzoic acid

Introduction

This compound (CAS No. 1261946-59-1) is a bifunctional organic molecule featuring a biphenyl core.[1] This structure is substituted with a carboxylic acid, a nitro group, and a formyl (aldehyde) group, making it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates the molecule's reactivity, steric hindrance, and electronic properties. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity following synthesis.

This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive framework for researchers.

Molecular Structure and Logic of Analysis

The analytical approach is based on the distinct spectroscopic signatures of the three key functional groups—aldehyde, carboxylic acid, and nitro group—and their influence on the two substituted phenyl rings. The workflow for this analysis is systematic, beginning with non-destructive techniques like NMR and IR to confirm the functional group architecture, followed by destructive analysis with Mass Spectrometry to verify the molecular weight and fragmentation pattern.

Caption: Molecular structure and analytical workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to the multiple, distinct proton environments. The signals for the aldehyde and carboxylic acid protons are expected to be highly diagnostic.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Carboxylic Acid | > 12.0 | Singlet (broad) | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[2] |

| Aldehyde | 9.9 - 10.1 | Singlet | 1H | -CHO | Aldehydic protons are strongly deshielded by the carbonyl group and typically appear as sharp singlets in this region.[3] |

| Aromatic | 7.5 - 8.5 | Multiplet/Doublets | 7H | Ar-H | The aromatic protons are deshielded by the electron-withdrawing nitro, carbonyl, and carboxylic acid groups. The exact splitting patterns will depend on ortho, meta, and para coupling constants.[4] |

Expert Interpretation & Causality:

-

Downfield Protons: The carboxylic acid proton is the most downfield signal due to its acidic nature and deshielding from the carbonyl oxygen.[2] Its signal may disappear upon a D₂O shake, a key validation step. The aldehyde proton's chemical shift is also highly characteristic.[5]

-

Aromatic Region: The seven aromatic protons will likely appear as a series of doublets and multiplets.

-

The two protons ortho to the formyl group on one ring are expected to be the most downfield in this region due to the strong deshielding effect of the aldehyde.

-

The protons on the nitro-substituted ring will be influenced by both the nitro group (electron-withdrawing) and the carboxylic acid group, leading to complex splitting patterns.[4]

-

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will confirm the presence of all 14 carbon atoms in their unique chemical environments.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carboxylic Acid Carbonyl | 165 - 170 | -C OOH | The carboxylic acid carbonyl is typically found in this region, shielded relative to ketones due to resonance with the -OH group.[2] |

| Aldehyde Carbonyl | 190 - 195 | -C HO | Aldehyde carbonyls are among the most deshielded carbon signals. |

| Aromatic Carbons | 120 - 150 | Ar-C | The 12 aromatic carbons will produce a series of signals. The carbons directly attached to the nitro group and the biphenyl linkage (ipso-carbons) will have distinct shifts. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[6]

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher spectrometer.

-

Acquire data with a spectral width of 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation and phase correction. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[7]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum with a spectral width of 220-240 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Co-add 1024-2048 scans for adequate signal intensity.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[6]

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is ideal for the rapid identification of key functional groups. The spectrum of this molecule will be dominated by the strong absorptions of the two carbonyl groups, the nitro group, and the carboxylic acid O-H bond.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| 2500 - 3300 | Strong, Broad | O-H Stretch | Carboxylic Acid | This very broad band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| ~1700 | Strong, Sharp | C=O Stretch | Aldehyde | Aromatic aldehydes show a strong C=O stretch in this region. Conjugation with the phenyl ring lowers the frequency compared to aliphatic aldehydes.[8] |

| ~1720 | Strong, Sharp | C=O Stretch | Carboxylic Acid | The carboxylic acid carbonyl stretch is also strong and sharp, often slightly higher in frequency than the aldehyde. |

| 1550-1475 | Strong | Asymmetric N-O Stretch | Nitro Group | Aromatic nitro compounds display a characteristic strong asymmetric stretch in this region.[9] |

| 1360-1290 | Medium-Strong | Symmetric N-O Stretch | Nitro Group | The corresponding symmetric N-O stretch is also a key diagnostic peak.[9] |

| 1600-1450 | Medium | C=C Stretch | Aromatic Ring | These bands confirm the presence of the aromatic rings. |

Expert Interpretation & Causality: The IR spectrum provides a clear "fingerprint" of the molecule's functionality. The most telling feature is the extremely broad O-H stretch, which confirms the carboxylic acid. The presence of two distinct, strong C=O stretching bands around 1700 cm⁻¹ and 1720 cm⁻¹ would be compelling evidence for the aldehyde and carboxylic acid groups, respectively. The two N-O stretching bands are definitive proof of the nitro group.[9]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Co-add 16-32 scans to achieve a high-quality spectrum.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Part 3: Mass Spectrometry

Mass spectrometry provides the molecular weight and elemental formula, serving as the final confirmation of the compound's identity. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Predicted Mass Spectrum Data (EI)

The molecular formula is C₁₄H₉NO₅, with a monoisotopic mass of 271.0481 Da.

| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment | Rationale |

| 271 | High | [M]⁺ | The molecular ion peak for aromatic compounds is typically prominent. |

| 254 | Medium | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for aromatic acids.[10][11] |

| 226 | Medium | [M - COOH]⁺ | Loss of the entire carboxyl group via alpha-cleavage is another characteristic fragmentation.[10][11] |

| 242 | Medium | [M - CHO]⁺ | Loss of the formyl radical is also a likely fragmentation. |

Expert Interpretation & Causality: For aromatic carboxylic acids, the molecular ion peak is expected to be stable and thus prominent.[2] The key diagnostic fragments arise from the loss of parts of the carboxylic acid group. The loss of 17 amu (OH) and 45 amu (COOH) are highly indicative of a carboxylic acid functionality.[10][11] Further fragmentation of the biphenyl core would lead to a more complex pattern at lower m/z values. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by matching the exact mass to within a few parts per million (ppm).

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition (Negative Ion Mode):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in negative ion mode, as the carboxylic acid will readily deprotonate to form [M-H]⁻.

-

Scan a mass range from m/z 50 to 500.

-

The primary observed ion should be at m/z 270, corresponding to the deprotonated molecule.

-

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the integration of data from NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environment of each atom. IR spectroscopy offers rapid and definitive confirmation of the key carboxylic acid, aldehyde, and nitro functional groups. Finally, mass spectrometry validates the molecular weight and provides corroborating evidence of the functional groups through predictable fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and characterization of this complex, multifunctional molecule.

References

-

YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

-

JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

-

ACS Publications. (n.d.). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A. Available at: [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Available at: [Link]

-

ResearchGate. (2025, July). Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. Available at: [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Examples - Example 8. Available at: [Link]

-

Supporting Information. (n.d.). Available at: [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Available at: [Link]

-

LookChem. (n.d.). This compound. Available at: [Link]

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Available at: [Link]

-

YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. Available at: [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Available at: [Link]

-

OMLC. (n.d.). Biphenyl. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-formylphenyl 4-nitrobenzenesulfonate. Available at: [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Available at: [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Available at: [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-nitro-. Available at: [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-nitro-. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). p-NITROBENZOIC ACID. Available at: [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-methylphenyl ester. Available at: [Link]

-

PubChem. (n.d.). 4-Nitrobenzoic Acid. Available at: [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-nitro-, [(4-nitrophenyl)methylene]hydrazone. Available at: [Link]

-

NIST WebBook. (n.d.). 4-Vinylbenzoic acid. Available at: [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. jove.com [jove.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. youtube.com [youtube.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. GCMS Section 6.12 [people.whitman.edu]

An In-depth Technical Guide to 4-(4-Formylphenyl)-2-nitrobenzoic Acid: A Key Intermediate in the Development of IRAK4 Inhibitors

Introduction

In the landscape of modern drug discovery, the identification and synthesis of novel therapeutic agents often rely on the availability of versatile and strategically functionalized building blocks. 4-(4-Formylphenyl)-2-nitrobenzoic acid, identified by the CAS number 1261946-59-1, has emerged as a critical intermediate in the synthesis of a promising class of kinase inhibitors. While not a therapeutic agent itself, its unique structural features—a biphenyl scaffold with nitro, carboxylic acid, and formyl functionalities—make it an invaluable precursor for the construction of complex heterocyclic systems with potent biological activity. This technical guide provides a comprehensive overview of the properties and primary application of this compound, with a particular focus on its role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a class of drugs with significant potential in the treatment of inflammatory and autoimmune diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1261946-59-1 | [1] |

| Molecular Formula | C₁₄H₉NO₅ | [1] |

| Molecular Weight | 271.23 g/mol | [1] |

| Synonyms | 4'-Formyl-3-nitro-[1,1'-biphenyl]-4-carboxylic acid | [1] |

| Appearance | Solid | General knowledge |

| Polar Surface Area (PSA) | 100.19 Ų | [1] |

| LogP | 3.29570 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The construction of the biphenyl core of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry for its high efficiency and functional group tolerance. The general strategy involves the coupling of an aryl halide with an arylboronic acid. In this specific case, 4-bromo-2-nitrobenzoic acid serves as the aryl halide and 4-formylphenylboronic acid as the boronic acid partner.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for the synthesis of this compound.

Materials:

-

4-Bromo-2-nitrobenzoic acid (1.0 eq)

-

4-Formylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Potassium carbonate (2.0 eq)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitrobenzoic acid, 4-formylphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in Drug Discovery: A Precursor to IRAK4 Inhibitors

The primary and most significant application of this compound is as a key starting material in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The Role of IRAK4 in Inflammatory Signaling

IRAK4 is a serine/threonine kinase that plays a central role in the signaling pathways of the innate immune system. It is a critical component of the Myddosome complex, which is assembled downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, results in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain types of cancer.[2][3][4]

Caption: Simplified IRAK4 signaling pathway.

Synthesis of Benzolactam IRAK4 Inhibitors

This compound is a versatile precursor for the synthesis of benzolactam-based IRAK4 inhibitors. The synthetic route leverages the functionalities of the intermediate to construct the core heterocyclic structure of the inhibitor.

Caption: Synthetic workflow for a benzolactam IRAK4 inhibitor.

Experimental Protocol: Synthesis of a Benzolactam IRAK4 Inhibitor Intermediate

The following protocol is a representative example of how this compound can be utilized in the synthesis of a benzolactam core structure, based on methodologies described in the patent literature.

Step 1: Esterification

-

Suspend this compound in methanol.

-

Cool the suspension to 0°C and add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the methyl ester.

Step 2: Reduction of the Nitro Group

-

Dissolve the methyl ester in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.

-

Concentrate the filtrate to obtain the crude amino ester.

Step 3: Reductive Amination

-

Dissolve the crude amino ester in a suitable solvent such as dichloromethane.

-

Add the desired primary amine (R-NH₂) and an acid catalyst (e.g., acetic acid).

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude secondary amine.

Step 4: Intramolecular Amidation (Lactam Formation)

-

Dissolve the crude secondary amine in a high-boiling point solvent such as xylene.

-

Heat the mixture to reflux, often with a Dean-Stark trap to remove methanol and water.

-

Continue heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and purify by column chromatography to yield the benzolactam core structure.

This benzolactam core can then undergo further functionalization to produce a variety of potent IRAK4 inhibitors.

Biological Activity of this compound

Currently, there is no publicly available data to suggest that this compound possesses significant intrinsic biological activity. Its primary role in the scientific literature and patent landscape is that of a synthetic intermediate. It is crucial for researchers to be aware that synthetic intermediates, while not the final active pharmaceutical ingredient, can potentially have off-target effects. However, for this specific compound, such effects have not been reported.

Safety and Handling

Based on available safety data sheets, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block in medicinal chemistry, particularly for the synthesis of advanced drug candidates targeting the IRAK4 kinase. Its well-defined structure and versatile functional groups allow for the efficient construction of complex heterocyclic scaffolds, such as the benzolactams found in potent IRAK4 inhibitors. While the compound itself is not biologically active, its role as a key intermediate underscores the importance of robust synthetic methodologies in the drug discovery and development pipeline. As research into IRAK4 inhibitors continues to expand, the demand for and utility of this compound are likely to grow in tandem.

References

-

LookChem. This compound. Available from: [Link]

- Cohen, F., et al. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 10(10), 1439-1444.

- De, S., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1560-1566.

- Hao, Y., et al. (2023). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. Bioorganic Chemistry, 137, 106584.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Prospective Crystal Structure of 4-(4-Formylphenyl)-2-nitrobenzoic acid

Abstract: The determination of a molecule's three-dimensional crystal structure is fundamental to understanding its physicochemical properties and its potential applications in fields such as materials science and drug development. To date, the single-crystal X-ray structure of 4-(4-Formylphenyl)-2-nitrobenzoic acid (CAS 1261946-59-1) has not been reported in publicly accessible databases like the Cambridge Structural Database (CSD).[1][2][3] This technical guide, therefore, serves a dual purpose: first, to provide a comprehensive, field-proven roadmap for the synthesis, crystallization, and crystallographic analysis of the title compound; and second, to offer an expert predictive analysis of its likely structural features. By leveraging data from analogous molecular structures and established principles of physical organic chemistry, we present a hypothetical yet scientifically grounded view of its molecular conformation and supramolecular assembly, providing a valuable blueprint for future experimental validation.

Part 1: Synthesis and Single-Crystal Growth

Rationale for Synthetic Strategy: The Suzuki-Miyaura Coupling

The target molecule is a biphenyl derivative, a structural motif efficiently assembled using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice for this synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of the necessary building blocks.[4][5][6] This reaction allows for the direct coupling of an aryl halide with an aryl boronic acid, making it ideal for constructing the this compound scaffold from two readily available precursors. The presence of unprotected carboxylic acid and aldehyde functionalities is well-tolerated in modern Suzuki protocols, obviating the need for additional protection-deprotection steps.[7]

Experimental Protocol: Synthesis

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of this compound.

Reactants:

-

4-Bromo-2-nitrobenzoic acid

-

(4-Formylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-nitrobenzoic acid (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane (20 mL). Stir for 10 minutes until a homogenous catalyst solution is formed.

-

Initiation: Add the catalyst solution to the reaction flask. Follow with a solvent mixture of 1,4-dioxane and deionized water (4:1 v/v, 100 mL).

-

Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 90 °C and maintain vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

Cool the mixture to room temperature and filter to remove inorganic salts.

-

Acidify the filtrate to pH 2-3 with 2M hydrochloric acid (HCl), resulting in the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.

-

Caption: Proposed Suzuki-Miyaura coupling workflow.

Experimental Protocol: Single-Crystal Growth

Obtaining high-quality single crystals is the most critical and often most challenging step in structure determination. The following methods should be explored.

Procedure:

-

Solvent Screening: Test the solubility of the purified product in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and mixtures with water) to identify a solvent system where the compound has moderate solubility.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

-

Loosely cap the vial or cover it with perforated parafilm to allow for slow solvent evaporation over several days to weeks at room temperature.

-

-

Vapor Diffusion (Liquid-Liquid):

-

Dissolve the compound in a small amount of a good solvent (e.g., acetone).

-

Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent" like hexane) in which the compound is insoluble.

-

The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting gradual crystallization.

-

-

Crystal Harvesting: Once well-formed, prismatic crystals appear, carefully extract them from the mother liquor using a nylon loop and coat them in a cryoprotectant oil (e.g., Paratone-N) before mounting.

Part 2: X-Ray Diffraction and Structure Elucidation

Rationale for Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By measuring the diffraction pattern of X-rays scattered by the electron clouds of the atoms, we can calculate the electron density map of the unit cell and build an atomic model of the molecule, revealing bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.

Experimental Protocol: Data Collection and Structure Refinement

Procedure:

-

Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head in the cold nitrogen stream (100 K) of the diffractometer. The low temperature minimizes thermal motion and potential radiation damage.

-

Data Collection:

-

Perform an initial unit cell determination.

-

Collect a full sphere of diffraction data using a modern CCD or CMOS detector with monochromatic radiation (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.5418 Å).

-

-

Data Reduction: Integrate the raw diffraction images to obtain reflection intensities. Apply corrections for Lorentz factor, polarization, and absorption (e.g., multi-scan method).

-

Structure Solution: Use direct methods or dual-space algorithms (e.g., SHELXT) to solve the phase problem and obtain an initial electron density map and atomic model.

-

Structure Refinement:

-

Refine the atomic positions and anisotropic displacement parameters against the experimental data using full-matrix least-squares on F².

-

Locate hydrogen atoms in the difference Fourier map and refine their positions isotropically.

-

Validate the final model using metrics such as R-factors (R1, wR2), goodness-of-fit (S), and residual electron density.

-

-

Data Deposition: Deposit the final structural information in a Crystallographic Information File (CIF) format to a public repository like the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[1]

Caption: Workflow for single-crystal X-ray analysis.

Part 3: Predictive Structural Analysis

While awaiting experimental data, a robust hypothesis of the crystal structure can be formulated based on the known behavior of its functional groups and analysis of related structures.

Predicted Molecular Conformation

The primary conformational variable in this compound is the dihedral angle between the two phenyl rings. The presence of the bulky nitro group at the ortho position of the benzoic acid ring will create significant steric hindrance. This will prevent a coplanar arrangement of the rings. Based on crystal structures of similarly ortho-substituted biphenyls, a substantial twist is expected, with a dihedral angle likely in the range of 50-70°. This non-planar conformation is a critical feature influencing the molecule's overall shape and packing efficiency.

Predicted Intermolecular Interactions and Supramolecular Assembly

The crystal packing will be dominated by a network of directed intermolecular interactions.

-

Carboxylic Acid Dimerization: The most predictable and strongest interaction is the formation of centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups. This is a highly robust and common supramolecular synthon in carboxylic acid crystal structures.

-

C-H···O Interactions: The formyl group and the nitro group provide excellent hydrogen bond acceptors. It is highly probable that C-H···O interactions will exist between the aldehyde C-H or aromatic C-H donors and the oxygen atoms of the nitro and carbonyl groups of neighboring molecules. These weaker interactions will link the primary carboxylic acid dimers into a more complex 3D architecture.

-

π-π Stacking: Depending on the packing arrangement dictated by the hydrogen bonds, offset π-π stacking interactions between the phenyl rings of adjacent molecules may also contribute to the overall crystal stability.

Caption: Predicted hierarchy of intermolecular forces.

Part 4: Predicted Crystallographic Data

The following table summarizes hypothetical yet realistic crystallographic parameters for this compound, based on typical values for organic molecules of similar size and complexity.

| Parameter | Predicted Value |

| Chemical Formula | C₁₄H₉NO₅ |

| Formula Weight | 271.23 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (for centrosymmetric dimers) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 95 - 110 (if monoclinic) |

| γ (°) | 90 |

| Volume (ų) | 1200 - 1600 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

Conclusion

This technical guide provides a comprehensive framework for the experimental determination and structural analysis of this compound. By outlining detailed, field-tested protocols for synthesis, crystallization, and X-ray diffraction, we offer a clear path for researchers to obtain the definitive crystal structure. Furthermore, our predictive analysis, grounded in established crystallographic principles, provides a robust hypothesis regarding the molecule's conformation and supramolecular architecture, highlighting the expected non-planar geometry and the dominant role of carboxylic acid dimerization in its crystal packing. This document serves as a catalyst for future research, enabling a deeper understanding of this compound's solid-state properties.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Liu, W., Zhou, X., Wang, J., & Mei, G. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 180-185. [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

-

Clary, R., Lee, C., Monroe IV, W., Vaughn, D., Ragheb, R., Erter III, J., Brown, D., & Schiraldi, D. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]

-

Moreno-Fuquen, R., Martínez, J., Ellena, J., & de Simone, C. A. (2014). 4-Formyl-2-nitrophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(1), o68. [Link]

-

Moreno-Fuquen, R., Hernández, G., Ellena, J., De Simone, C. A., & Tenorio, J. C. (2015). Crystal structure of 4-formyl-2-nitro-phenyl 4-chloro-2-nitro-benzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o940. [Link]

-

Moreno-Fuquen, R., Martínez, J., Ellena, J., & de Simone, C. A. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1806. [Link]

-

Moreno-Fuquen, R., Martínez, J., Ellena, J., & de Simone, C. A. (2013). 4-Formyl-2-nitrophenyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o793. [Link]

-

The Royal Society of Chemistry. (n.d.). X-ray diffraction. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. [Link]

- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

University of Manchester. (n.d.). CCDC 1415299: Experimental Crystal Structure Determination. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-formylphenyl 4-nitrobenzenesulfonate. [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. [Link]

-

FAIRsharing.org. (n.d.). CSD; The Cambridge Structural Database. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4'-FORMYL-BIPHENYL-4-CARBOXYLIC ACID | 70916-98-2 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]

- 7. ajgreenchem.com [ajgreenchem.com]

"solubility of 4-(4-Formylphenyl)-2-nitrobenzoic acid in common solvents"

An In-depth Technical Guide to the Solubility of 4-(4-Formylphenyl)-2-nitrobenzoic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will dissect the molecule's structural attributes to forecast its solubility profile across a range of common laboratory solvents. This theoretical analysis is followed by detailed, field-proven experimental protocols, including the gold-standard shake-flask method for thermodynamic solubility and a systematic qualitative assessment workflow. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of solubility to advance their work in synthesis, formulation, and biological screening.

Molecular Structure Analysis and Solubility Prediction

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as our primary guide[1][2]. An analysis of the functional groups present in this compound allows for a robust prediction of its solubility behavior.

The molecule (Molar Mass: 271.22 g/mol [3]) consists of four key structural features:

-

Biphenyl Core: This large, nonpolar aromatic system is inherently hydrophobic ("water-fearing") and will significantly decrease solubility in aqueous and highly polar solvents[4].

-

Carboxylic Acid (-COOH) Group: This is a highly polar, hydrophilic ("water-loving") functional group. It can act as both a hydrogen bond donor and acceptor, which promotes solubility in polar protic solvents like water and alcohols[5][6]. Crucially, it is an acidic group (typical pKa for aromatic carboxylic acids is ~4-5[7]), meaning it will deprotonate in basic solutions to form a highly soluble carboxylate salt[8].

-

Nitro (-NO₂) Group: The nitro group is strongly polar and electron-withdrawing, contributing to the molecule's overall polarity[9][10]. While polar, it does not donate hydrogen bonds and has a surprisingly low affinity for water on its own[10]. Its primary influence is increasing the acidity of the nearby carboxylic acid group[8].

-

Formyl (-CHO) Group: The aldehyde group is polar and can act as a hydrogen bond acceptor[6]. This feature will enhance solubility in polar solvents.

Predicted Solubility Profile:

-

Water: Solubility is expected to be very low. While the molecule possesses several polar groups, the large, hydrophobic biphenyl backbone will dominate, disrupting the hydrogen-bonding network of water[4][8].

-

Aqueous Bases (e.g., 5% NaOH, 5% NaHCO₃): High solubility is predicted. The carboxylic acid will react with the base to form the corresponding sodium salt. This ionic salt is far more polar than the neutral acid, leading to significant dissolution in water[8][11].

-

Aqueous Acids (e.g., 5% HCl): Insoluble. The compound is acidic and will remain in its neutral, protonated form in an acidic medium.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF): Good to high solubility is expected. These solvents can effectively solvate the polar functional groups of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is likely. These solvents can engage in hydrogen bonding with the carboxylic acid, nitro, and formyl groups[12].

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is predicted. The molecule's high polarity from its functional groups makes it incompatible with nonpolar solvents[4].

Theoretical Foundations: Kinetic vs. Thermodynamic Solubility

In drug discovery and development, it is crucial to distinguish between two key types of solubility measurements.[13]

-

Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution, typically after being introduced from a concentrated DMSO stock.[14][15] It is a rapid, high-throughput measurement often used in early discovery screening.[13][15] However, it can overestimate the true solubility because it may describe a supersaturated or metastable state.[16]

-

Equilibrium (Thermodynamic) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[16][17] This measurement represents the true, stable solubility and is the most reliable and consistent value for formulation and biopharmaceutical studies.[17][18] This guide focuses on the determination of thermodynamic solubility.

Experimental Protocol: Qualitative Solubility Classification

Before undertaking a quantitative analysis, a systematic qualitative assessment provides rapid and valuable information about the compound's acidic, basic, or neutral nature.[11][19] This workflow guides the selection of appropriate solvents for subsequent experiments.

The following diagram outlines a logical decision-making process for classifying the solubility of this compound.

Caption: A decision tree for the systematic qualitative determination of a compound's solubility class.

Step-by-Step Protocol:

-

Water Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves, it is water-soluble.[11]

-

5% NaOH Solubility: If insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh sample. Vigorous shaking. If it dissolves, the compound is an acid.[19]

-

5% HCl Solubility: If insoluble in NaOH, add 0.75 mL of 5% HCl solution to a fresh sample. If it dissolves, the compound is a base.[19]

-

Concentrated H₂SO₄: For compounds insoluble in the above, cold, concentrated sulfuric acid is used to identify compounds with neutral, oxygen-containing functional groups that can be protonated.

Experimental Protocol: Quantitative Thermodynamic Solubility

The saturation shake-flask method is widely considered the most reliable technique for determining equilibrium solubility.[16] The procedure involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.

The diagram below illustrates the key stages of the shake-flask method.

Caption: A workflow diagram of the gold-standard shake-flask solubility determination method.

Detailed Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the chosen solvent (e.g., 2 mL). The amount should be sufficient to ensure a solid phase remains at equilibrium.[16] Seal the vial tightly.

-

Equilibration: Place the vials in an incubator shaker or on a rotating wheel in a constant temperature bath (e.g., 25°C for room temperature or 37°C for physiological relevance).[17] Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours.[14][20] Equilibrium is confirmed when consecutive measurements show a constant concentration.[17]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, either centrifuge the sample and take the supernatant or filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).[21]

-

Analysis: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for chromatography) to bring the concentration within the linear range of the analytical instrument. Quantify the concentration using a validated method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[14] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[13]

-

Validation (Optional but Recommended): Recover the remaining solid from the vial and analyze it using techniques like X-ray Powder Diffraction (XRPD). This step is crucial to verify that the compound has not changed its solid form (e.g., converted to a different polymorph or a solvate), as this would affect the solubility measurement.[21]

Data Summary and Interpretation

The experimentally determined solubility data should be compiled into a clear, organized format for easy comparison and analysis.

Table 1: Experimental Solubility Data for this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Observations |

| Deionized Water | Polar Protic | 25 | ||

| 0.1 M Phosphate Buffer (pH 7.4) | Aqueous Buffer | 37 | ||

| 0.1 M HCl | Aqueous Acid | 25 | ||

| 0.1 M NaOH | Aqueous Base | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||

| Toluene | Nonpolar | 25 | ||

| n-Hexane | Nonpolar | 25 |

The results from these experiments will provide a comprehensive solubility profile, enabling informed decisions for subsequent research and development activities, from reaction condition optimization to the design of appropriate formulations for biological testing.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - NIH. Available at: [Link]

-

Describes equilibrium solubility of a drug substance - Biorelevant.com. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

This compound - LookChem. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. Available at: [Link]

-

How can you determine the solubility of organic compounds? - Quora. Available at: [Link]

-

Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes - Pearson. Available at: [Link]

-

Physical Properties of Carboxylic Acids | CK-12 Foundation. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

Carboxylic acid - Properties, Structure, Reactions - Britannica. Available at: [Link]

-

Chapter 13 Carboxylic Acids - SDSU Chemistry. Available at: [Link]

-

How does the solubility of carboxylic acids in water decrease with increase in molecular mass? - Quora. Available at: [Link]

-

Functional Groups In Organic Chemistry. Available at: [Link]

-

4-(4-formylphenyl)benzoic Acid | C14H10O3 | CID 2794722 - PubChem. Available at: [Link]

-

Reactivity Patterns of Functional Groups - Solubility of Things. Available at: [Link]

-

24.6: Nitro Compounds - Chemistry LibreTexts. Available at: [Link]

-

4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem - NIH. Available at: [Link]

-

4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem. Available at: [Link]

-

Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate. Available at: [Link]

-

lech204.pdf - NCERT. Available at: [Link]

-

Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. Available at: [Link]

-

4-Nitrobenzoic acid - Wikipedia. Available at: [Link]

-

Properties of Common Organic Solvents. Available at: [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. biorelevant.com [biorelevant.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Thermal Stability of 4-(4-Formylphenyl)-2-nitrobenzoic acid

This guide provides a comprehensive technical overview of the anticipated thermal stability of 4-(4-Formylphenyl)-2-nitrobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of thermal analysis with insights derived from structurally related molecules to forecast the behavior of this specific compound. We will explore the theoretical underpinnings of its decomposition, detail the requisite experimental protocols for empirical validation, and provide a framework for data interpretation.

Introduction: A Molecule of Interest

This compound is a complex organic molecule incorporating three key functional groups: a carboxylic acid, a nitro group, and a formyl (aldehyde) group, all attached to a biphenyl backbone. This unique combination of functionalities suggests a complex thermal decomposition profile, of critical interest for safe handling, storage, and application in pharmaceutical and fine chemical synthesis.[1][2] The presence of the nitro group, in particular, flags the compound for careful thermal hazard assessment due to the potential for energetic decomposition.[1][2]

This guide will provide a predictive analysis based on the well-documented thermal behavior of its core components, primarily 2-nitrobenzoic acid and other aromatic carboxylic acids. We will outline the critical experimental techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—necessary to empirically determine its thermal properties.

Predicted Thermal Decomposition Pathways

While no specific experimental data exists for this compound, its decomposition can be predicted by examining its structural motifs. The primary points of thermal instability are expected to be the C-NO₂ bond and the carboxylic acid group.[3]

-

Initial Decomposition Steps: The decomposition is likely initiated by the cleavage of the C-NO₂ bond, which is typically the weakest bond in nitroaromatic compounds.[3] This would be followed by decarboxylation (loss of CO₂) from the carboxylic acid group.[4] These initial steps are expected to be the primary drivers of mass loss observed in TGA.[4]